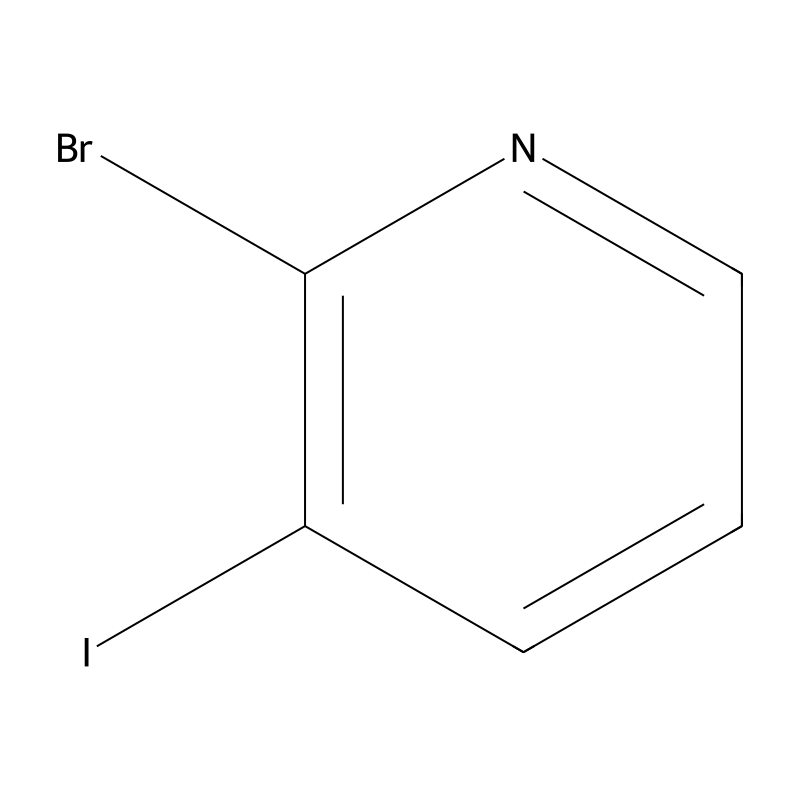

2-Bromo-3-iodopyridine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Copper-catalyzed selective C–N bond formation

Scientific Field: Organic and Medicinal Chemistry

Summary of the Application: This research focuses on the copper-catalyzed selective C–N bond formation with 2-amino, 2-hydroxy and 2-bromo-5-halopyridine.

Methods of Application: The study involved a systematic study of Pd- and Cu-catalyzed 1,2-diol aryl amination at the C-5 position of 2-amino-5-halopyridine and thereafter extended the study to 2-hydroxy-5-halopyridine and 2-bromo-5-iodopyridine.

Results or Outcomes: The research resulted in a highly selective, operationally simple, high yielding and economically attractive method.

Synthesis of Tyrosine Kinase Inhibitor

Scientific Field: Pharmaceutical and Chemical Fields

Summary of the Application: 2-Amino-5-bromo-3-iodopyridine plays an irreplaceable role in the synthesis of tyrosine kinase inhibitor, which has been widely used for cancer chemotherapy.

Synthesis of Regioregular Thiophene-based Conjugated Polymers

Scientific Field: Organic and Polymer Chemistry

Summary of the Application: This research focuses on the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications.

Methods of Application: The study involved the use of nickel and palladium-based catalytic systems.

Synthesis of Various Chemically Complex Structures

Summary of the Application: 2-Bromo-3-difluoromethoxy-6-iodopyridine and related compounds are primarily used as intermediates in the synthesis of various chemically complex structures.

Production of Human NAD±dependent, 15-hydroxyprostaglandin Dehydrogenase Inhibitors

Scientific Field: Biochemistry and Pharmacology

Summary of the Application: 2-Iodopyridine is a reagent that is frequently used in the production of human NAD±dependent, 15-hydroxyprostaglandin dehydrogenase inhibitors.

Synthesis of Pyridine Alkaloids

2-Bromo-3-iodopyridine is a heterocyclic organic compound with the molecular formula CHBrI. It features a pyridine ring substituted with bromine and iodine atoms at the 2 and 3 positions, respectively. This compound is characterized by its unique halogenated structure, which influences its chemical reactivity and biological properties. The presence of both bromine and iodine makes it an important intermediate in various chemical syntheses and applications in medicinal chemistry .

Key Reactions:- Suzuki–Miyaura Cross-Coupling: Reacts with aryl boronates to form biphenyl derivatives.

- Nucleophilic Substitution: The bromine and iodine can be replaced by various nucleophiles.

- Sonogashira Coupling: Can participate in reactions with terminal alkynes under palladium catalysis.

Synthesis of 2-bromo-3-iodopyridine can be achieved through several methods:

- Halogenation of Pyridine: Direct halogenation of 3-pyridine using bromine and iodine.

- Suzuki–Miyaura Reaction: Utilizing aryl boronates in the presence of palladium catalysts.

- Cross-Coupling Reactions: Employing other coupling methodologies that involve heteroaryl polyhalides.

These methods allow for the efficient production of 2-bromo-3-iodopyridine, enabling its use in various synthetic applications .

2-Bromo-3-iodopyridine has several applications across different fields:

- Medicinal Chemistry: As an intermediate for synthesizing pharmaceuticals.

- Material Science: Used in the development of new materials with specific electronic properties.

- Agricultural Chemistry: Potential use in developing agrochemicals due to its biological activity.

Its unique structure allows for modifications that can lead to compounds with enhanced properties for these applications .

Interaction studies involving 2-bromo-3-iodopyridine focus on its reactivity with various nucleophiles and electrophiles. These studies are crucial for understanding how this compound can be utilized in drug design and development, particularly in creating novel therapeutic agents. The halogen atoms play a significant role in these interactions, influencing binding affinity and selectivity towards biological targets .

Similar Compounds: Comparison

Several compounds are structurally similar to 2-bromo-3-iodopyridine, which can provide insights into its uniqueness:

| Compound Name | Structure Characteristics | Notable Differences |

|---|---|---|

| 2-Bromo-4-iodopyridine | Bromine at position 2, iodine at position 4 | Different substitution pattern affects reactivity |

| 3-Bromo-2-iodopyridine | Bromine at position 3, iodine at position 2 | Different position alters biological activity |

| 2-Chloro-3-iodopyridine | Chlorine instead of bromine | Chlorine is less reactive than bromine |

These comparisons highlight how variations in halogen substitution can affect the chemical properties and potential applications of similar pyridine derivatives .

XLogP3

GHS Hazard Statements

H302 (97.56%): Harmful if swallowed [Warning Acute toxicity, oral];

H318 (97.56%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H400 (97.56%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant;Environmental Hazard